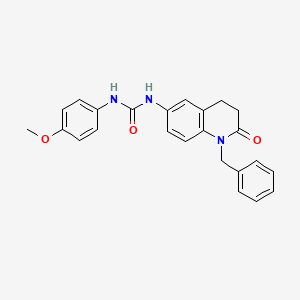

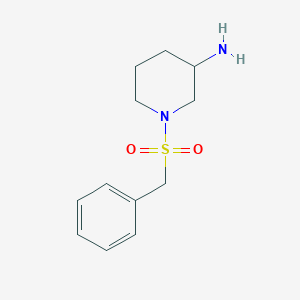

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps. The scientific research on this compound has revealed its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Novel urea and bis-urea derivatives with primaquine and substituted benzene moieties, bridged by urea functionalities, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Compounds with hydroxy group or halogen atoms showed moderate effects, particularly against breast carcinoma MCF-7 cell line. Trifluoromethyl derivatives displayed antiproliferative effects in a low micromolar range against various cell lines. Compound 3j and bis-urea 6d were identified as particularly promising for the development of breast carcinoma drugs due to their high activity, selectivity, and compliance with drug development rules (Perković et al., 2016).

Antimicrobial and Antioxidant Activity

The antimicrobial activity of urea derivatives has been explored, with compound 3j exhibiting the strongest activity against a range of bacteria. Additionally, urea derivatives demonstrated high antioxidant activity in DPPH assay and lipid peroxidation tests, highlighting their potential for therapeutic applications (Perković et al., 2016).

Enzyme Inhibition

Cyclic urea derivatives have been tested for their inhibition of carbonic anhydrase (CA) isozymes and acetylcholinesterase (AChE), revealing effective inhibition profiles. These findings suggest potential applications in treating conditions associated with these enzymes (Sujayev et al., 2016).

Novel Synthetic Methodologies

Research has also focused on developing new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids. These methodologies enhance the synthesis of compounds with potential pharmaceutical applications (Mujde et al., 2011).

Adenosine A(3) Receptor Antagonism

Isoquinoline and quinazoline urea derivatives have been identified as antagonists for the human adenosine A(3) receptor, suggesting potential for treating disorders associated with overactivation of this pathway, such as panic or anxiety states (van Muijlwijk-Koezen et al., 2000).

Propiedades

IUPAC Name |

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-30-21-11-8-19(9-12-21)25-24(29)26-20-10-13-22-18(15-20)7-14-23(28)27(22)16-17-5-3-2-4-6-17/h2-6,8-13,15H,7,14,16H2,1H3,(H2,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGASVEAMMNVVGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2713528.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide](/img/structure/B2713535.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2713537.png)

![methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate](/img/structure/B2713542.png)

![3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B2713544.png)

![1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2713546.png)

![{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol](/img/structure/B2713549.png)